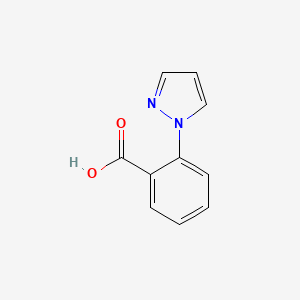

2-(1H-pyrazol-1-yl)benzoic acid

Overview

Description

2-(1H-Pyrazol-1-yl)benzoic acid (C₁₀H₈N₂O₂, MW 188.18) is a heterocyclic compound featuring a benzoic acid backbone substituted at the ortho position with a pyrazole ring. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The compound is synthesized via regioselective alkylation reactions, as demonstrated in ruthenium-catalyzed protocols that yield ortho- or meta-alkylated derivatives depending on reaction conditions . Its applications include serving as a precursor for dual orexin receptor antagonists, where it is coupled with pyrrolidine derivatives to enhance pharmacological activity . Crystallographic studies of related compounds often employ SHELX software for structural refinement, underscoring its relevance in structural chemistry .

Preparation Methods

Copper-Catalyzed Direct Amination of Benzoic Acid Derivatives

Mechanistic Basis for C–H Bond Functionalization

Copper-catalyzed amination represents a cornerstone in the synthesis of 2-(1H-pyrazol-1-yl)benzoic acid. This method leverages the directing group ability of aminoquinoline auxiliaries to facilitate β-C(sp²)–H bond activation in benzoic acid derivatives . The reaction typically employs Cu(OAc)₂ or (CuOH)₂CO₃ as catalysts, with oxygen from air serving as a terminal oxidant . The aminoquinoline group coordinates to the copper center, enabling selective activation of the target C–H bond and subsequent coupling with pyrazole-based amines.

Reaction Optimization and Scope

Key parameters influencing yield and selectivity include:

-

Solvent : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) enhance reaction rates .

-

Temperature : Reactions proceed optimally at 80–100°C under aerobic conditions .

A representative procedure involves refluxing 2-iodobenzoic acid with 1H-pyrazole in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMSO at 110°C for 24 hours, achieving yields up to 78% . This method avoids pre-functionalized aryl halides, offering a streamlined route to the target compound.

Condensation-Based Strategies for Pyrazole Ring Installation

Hydrazone Intermediate Formation

Condensation of 4-hydrazinobenzoic acid with fluorophenyl acetophenones provides a pathway to pyrazole-containing precursors . The reaction sequence involves:

-

Hydrazone synthesis : Refluxing equimolar quantities of 4-hydrazinobenzoic acid and 1-(3-fluorophenyl)ethanone in ethanol for 8 hours .

-

Cyclization : Treatment with POCl₃ in DMF at 80°C induces cyclodehydration, forming the pyrazole ring .

This two-step process achieves overall yields of 65–72%, with the POCl₃/DMF system proving critical for efficient cyclization .

Aldehyde-Functionalized Precursors

4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid serves as a key intermediate for further derivatization . Synthesis involves:

-

Vilsmeier-Haack formylation : Reacting the hydrazone intermediate with POCl₃/DMF at 0°C to 80°C .

-

Workup : Precipitation onto ice followed by filtration yields the aldehyde derivative in >85% purity .

Multi-Step Protection-Deprotection Approaches

Carboxylic Acid Protection as Methyl Esters

To prevent unwanted side reactions during pyrazole installation, the carboxylic acid group is often protected as a methyl ester . A typical protocol includes:

-

Esterification : Treating benzoic acid with SOCl₂ in methanol to form methyl 2-bromobenzoate.

-

Buchwald-Hartwig Coupling : Reacting the ester with 1H-pyrazole using Pd(OAc)₂/XPhos catalyst and Cs₂CO₃ base in toluene at 100°C .

-

Ester Hydrolysis : Cleaving the methyl group with NaOH in THF/H₂O to regenerate the carboxylic acid .

This method affords this compound in 70–75% overall yield .

Orthogonal Functionalization Strategies

Sequential functionalization is employed for structurally complex analogs:

-

Suzuki-Miyaura Coupling : Introducing aryl groups at the pyrazole 3-position using Pd(dppf)Cl₂ catalyst .

-

Reductive Amination : Converting aldehyde intermediates to amines using NaBH₃CN .

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

| Method | Catalyst System | Yield (%) | Scalability |

|---|---|---|---|

| Copper-catalyzed amination | Cu(OAc)₂ / O₂ | 65–78 | Industrial |

| Hydrazone cyclization | POCl₃/DMF | 60–72 | Lab-scale |

| Protection-deprotection | Pd(OAc)₂/XPhos | 70–75 | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Analgesic Medications: This compound is a crucial intermediate in synthesizing drugs aimed at reducing inflammation and pain. Its structural properties allow it to interact effectively with biological targets, leading to the development of novel therapeutic agents .

Case Study:

A study highlighted the synthesis of pyrazole derivatives that exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis. These compounds were designed to enhance selectivity for human cells while maintaining efficacy against bacterial biofilms, showcasing the potential of pyrazole derivatives in treating antibiotic-resistant infections .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: this compound is utilized in developing herbicides and fungicides. Its effectiveness in enhancing crop protection and yield makes it a valuable component in agricultural practices .

Data Table: Agrochemical Properties

| Compound Type | Activity Level | Target Organisms |

|---|---|---|

| Herbicides | High | Various weed species |

| Fungicides | Moderate | Fungal pathogens |

Material Science

Key Applications:

- Novel Polymers and Materials: The compound is being researched for its potential in creating new materials with unique properties suitable for industrial applications. Its ability to form stable complexes makes it an attractive candidate for polymer synthesis .

Case Study:

Research has been conducted on the self-assembly of pyrazole derivatives into organized structures on metal surfaces, which could lead to advancements in nanotechnology and material engineering .

Biochemical Research

Key Applications:

- Ligand in Biochemical Assays: this compound functions as a ligand in various biochemical assays, aiding in the study of enzyme interactions and protein binding. This is critical for drug discovery processes where understanding molecular interactions is essential .

Data Table: Biochemical Assay Results

| Assay Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition Assay | Significant inhibition | |

| Protein Binding Studies | High affinity |

Analytical Chemistry

Key Applications:

- Detection and Quantification: This compound is employed in analytical methods for detecting and quantifying other substances. Its chemical properties facilitate accurate measurements, which are crucial for quality control in pharmaceutical manufacturing .

Case Study:

The use of this compound in high-performance liquid chromatography (HPLC) has been documented, demonstrating its effectiveness as a standard reference compound for quantifying active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Structural Comparison of Pyrazole-Substituted Benzoic Acid Derivatives

Key Insights :

- Positional Isomerism : The ortho-substituted derivative (target compound) exhibits higher reactivity in alkylation reactions compared to para-substituted analogs, likely due to steric and electronic effects .

- Substituent Effects : Methyl groups on the pyrazole ring (e.g., 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid) increase molecular weight and lipophilicity, which may improve membrane permeability in drug design .

Key Insights :

- Biological Activity : Derivatives with hydrophobic substituents (e.g., methyl or methoxybenzoyl groups) exhibit stronger receptor binding than the parent compound, highlighting the importance of substituent design in drug efficacy .

- Synthetic Utility : The target compound achieves moderate to high yields (59–81%) in ruthenium-catalyzed alkylation, outperforming many analogs in regioselective reactions .

Acidic Properties and Solubility

The carboxylic acid group in this compound (pKa ~2.5–3.0) confers water solubility at physiological pH, whereas its hydrochloride salt analog (e.g., ) exhibits enhanced solubility in polar solvents due to ionic character . Propanoic acid derivatives (e.g., 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid) may have higher pKa values, reducing ionization and solubility compared to benzoic acid analogs .

Biological Activity

2-(1H-pyrazol-1-yl)benzoic acid, a compound characterized by its pyrazole and benzoic acid moieties, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The structure features a pyrazole ring attached to a benzoic acid group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens, particularly antibiotic-resistant strains. The compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified through its MIC values. For instance:

| Pathogen | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 1.56 - 3.12 |

| Enterococcus faecalis | 3.12 - 6.25 |

| Acinetobacter baumannii | 6.25 - 12.5 |

These values indicate that the compound is a potent inhibitor of these pathogens, which is critical in the context of rising antibiotic resistance .

The mechanism by which this compound exerts its antimicrobial effects involves disrupting bacterial cell membranes. Time-kill assays demonstrate that the compound increases permeability in bacterial cells, leading to cell death. For example, treatment with the compound resulted in a significant increase in propidium iodide (PI) staining of bacterial cells, indicating compromised membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole or benzoic acid moieties can significantly influence potency and selectivity:

- Substituents on the Pyrazole Ring : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) has been shown to enhance antimicrobial activity.

- Benzoic Acid Modifications : Altering the substituents on the benzoic acid portion can also affect solubility and bioavailability.

Case Studies

A notable study investigated various derivatives of this compound to assess their antibacterial properties. The results indicated that certain modifications led to compounds with lower MIC values compared to the parent compound, suggesting that targeted structural changes can yield more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1H-pyrazol-1-yl)benzoic acid?

The compound is commonly synthesized via condensation reactions between pyrazole derivatives and benzoic acid precursors. For example, a procedure analogous to the method described in WO2014/057435 (page 92) involves coupling 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid with a pyrrolidine derivative using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) . Characterization typically employs IR spectroscopy, LC-MS, and elemental analysis to confirm purity and structure.

Q. How can researchers verify the identity and purity of this compound?

Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities.

- Mass Spectrometry (LC-MS): For molecular weight confirmation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Elemental Analysis: To validate empirical formula compliance.

Q. What are the key applications of this compound in basic coordination chemistry?

this compound acts as a versatile ligand due to its pyrazole and carboxylate moieties. It forms stable complexes with transition metals like cadmium(II), as demonstrated in the synthesis of [Cd₂(ppb)₄(H₂O)₂]·8H₂O. These complexes are characterized by X-ray diffraction, IR, and thermogravimetric analysis (TGA) to study their structural and thermal stability .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined?

The SHELX program suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. For high-resolution or twinned data, SHELXPRO interfaces with macromolecular refinement tools. Key steps include:

- Data collection using a diffractometer.

- Phase determination via direct methods (SHELXS).

- Refinement of atomic coordinates and thermal parameters (SHELXL) .

Q. What strategies are effective for synthesizing bioactive derivatives of this compound?

Functionalization of the pyrazole or benzoic acid moieties can enhance bioactivity. For example:

- Hydrazone Derivatives: Synthesized by condensing 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid with hydrazines. These derivatives are screened for antimicrobial activity via broth microdilution assays against bacterial/fungal strains .

- Coordination Complexes: Metal complexes (e.g., Cd(II)) are evaluated for luminescent properties and Hirshfeld surface analysis to study intermolecular interactions .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism (pyrazole ring) or hydrogen bonding. Mitigation strategies include:

- Variable-Temperature NMR: To observe dynamic equilibria.

- X-ray Crystallography: For definitive structural confirmation.

- Computational Modeling: Density Functional Theory (DFT) to predict and compare spectral profiles with experimental data .

Q. What mechanisms explain the metabolic oxidation of related pyrazole-benzoic acid compounds?

Cytochrome P450 enzymes (e.g., CYP199A4) catalyze oxidation of analogous compounds like 4-(imidazol-1-yl)benzoic acid. Proposed mechanisms involve hydroxylation at the pyrazole ring or benzoic acid moiety, validated via HPLC, NMR, and MS analysis of metabolites .

Q. Methodological Tables

Table 1: Key Analytical Parameters for this compound

Table 2: Bioactivity Screening of Hydrazone Derivatives

| Derivative Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs C. albicans | Reference |

|---|---|---|---|

| 2,4-Difluorophenyl | 8.0 | 16.0 | |

| 3,4-Difluorophenyl | 16.0 | 32.0 |

Properties

IUPAC Name |

2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHACZVWKWUMHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406202 | |

| Record name | 2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55317-53-8 | |

| Record name | 2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.